molecular formula C13H18N2O B1208475 Fenoxazoline CAS No. 4846-91-7

Fenoxazoline

Cat. No.: B1208475
CAS No.: 4846-91-7
M. Wt: 218.29 g/mol
InChI Key: GFYSWQDCHLWRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Fenoxazoline plays a significant role in biochemical reactions, particularly in the respiratory system. It acts as an alpha-adrenergic agonist, which means it stimulates alpha-adrenergic receptors. These receptors are proteins located on the surface of cells in various tissues, including the nasal mucosa. By binding to these receptors, this compound causes vasoconstriction, which reduces blood flow and decreases nasal congestion . The interaction between this compound and alpha-adrenergic receptors is crucial for its decongestant effect.

Cellular Effects

This compound influences various types of cells and cellular processes. In the nasal mucosa, it causes the constriction of blood vessels, leading to reduced swelling and congestion. This effect is mediated through the activation of alpha-adrenergic receptors on the smooth muscle cells of blood vessels . Additionally, this compound may impact cell signaling pathways by modulating the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-adrenergic receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and the subsequent modulation of adenylate cyclase activity. The result is a decrease in cAMP levels, leading to the contraction of smooth muscle cells and vasoconstriction . This compound’s ability to inhibit adenylate cyclase and reduce cAMP levels is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged use due to receptor desensitization. This phenomenon occurs when continuous exposure to this compound leads to a reduction in the number of functional alpha-adrenergic receptors on the cell surface . Long-term studies have shown that while this compound remains effective in the short term, its decongestant effects may diminish with extended use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces nasal congestion without significant adverse effects. At higher doses, it can cause systemic vasoconstriction, leading to increased blood pressure and potential cardiovascular issues . Toxicity studies in animals have shown that excessive doses of this compound can result in adverse effects such as hypertension and tachycardia.

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of this compound . The metabolites are then excreted through the kidneys.

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It is absorbed through the nasal mucosa and enters the systemic circulation, where it is distributed to various tissues . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability . The compound is known to bind to plasma proteins, which affects its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. These receptors are embedded in the cell membrane and are responsible for mediating the vasoconstrictive effects of this compound . The localization of this compound to the cell membrane is essential for its activity, as it allows the compound to effectively bind to its target receptors and exert its pharmacological effects.

Preparation Methods

The synthesis of Fenoxazoline involves the reaction of 2-isopropylphenol with formaldehyde and ethylenediamine. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Fenoxazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fenoxazoline has several scientific research applications:

Comparison with Similar Compounds

Fenoxazoline is similar to other nasal decongestants such as oxymetazoline and xylometazoline. it is unique in its specific chemical structure, which includes a phenolic group and an imidazoline ring. This structure gives this compound distinct pharmacological properties compared to its counterparts .

Similar Compounds

This compound stands out due to its specific efficacy and duration of action, making it a preferred choice in certain medical formulations.

Properties

IUPAC Name

2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSWQDCHLWRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21370-21-8 (unspecified hydrochloride)
Record name Fenoxazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30197533
Record name Fenoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4846-91-7
Record name Fenoxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4846-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenoxazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoxazoline
Reactant of Route 2
Reactant of Route 2
Fenoxazoline
Reactant of Route 3
Reactant of Route 3
Fenoxazoline
Reactant of Route 4
Reactant of Route 4
Fenoxazoline
Reactant of Route 5
Reactant of Route 5
Fenoxazoline
Reactant of Route 6
Reactant of Route 6
Fenoxazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.